molecular formula C18H35NO4 B14282062 D-Valine, N-[(dodecyloxy)carbonyl]- CAS No. 158961-80-9

D-Valine, N-[(dodecyloxy)carbonyl]-

Cat. No.: B14282062
CAS No.: 158961-80-9
M. Wt: 329.5 g/mol
InChI Key: KFXDHGFKZUDVAR-MRXNPFEDSA-N
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Description

D-Valine, N-[(dodecyloxy)carbonyl]- is a derivative of D-Valine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a dodecyloxycarbonyl group attached to the nitrogen atom of D-Valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Valine, N-[(dodecyloxy)carbonyl]- typically involves the reaction of D-Valine with dodecyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The reaction mechanism involves the nucleophilic attack of the amino group of D-Valine on the carbonyl carbon of dodecyloxycarbonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of D-Valine, N-[(dodecyloxy)carbonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

D-Valine, N-[(dodecyloxy)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the replacement of the dodecyloxycarbonyl group with other functional groups .

Scientific Research Applications

D-Valine, N-[(dodecyloxy)carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Valine, N-[(dodecyloxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the dodecyloxycarbonyl group, which enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Valine, N-[(dodecyloxy)carbonyl]- is unique due to the presence of the dodecyloxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it valuable for various applications .

Properties

CAS No.

158961-80-9

Molecular Formula

C18H35NO4

Molecular Weight

329.5 g/mol

IUPAC Name

(2R)-2-(dodecoxycarbonylamino)-3-methylbutanoic acid

InChI

InChI=1S/C18H35NO4/c1-4-5-6-7-8-9-10-11-12-13-14-23-18(22)19-16(15(2)3)17(20)21/h15-16H,4-14H2,1-3H3,(H,19,22)(H,20,21)/t16-/m1/s1

InChI Key

KFXDHGFKZUDVAR-MRXNPFEDSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)N[C@H](C(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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